molecular formula C12H20ClN5O2 B12773124 Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 128263-42-3

Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B12773124
CAS No.: 128263-42-3
M. Wt: 301.77 g/mol
InChI Key: VLLNECMOSAJZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with propylamine to form the propyl-substituted triazine. This intermediate is then reacted with morpholine to introduce the morpholinyl group. The final step involves the acylation of the triazine derivative with acetamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield different substituted triazines.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Various substituted triazines.

    Substitution: Derivatives with different functional groups replacing the acetamide group.

Scientific Research Applications

Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the morpholine ring, triazine ring, and propyl group in Acetamide, N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride imparts distinct chemical properties and biological activities

Properties

CAS No.

128263-42-3

Molecular Formula

C12H20ClN5O2

Molecular Weight

301.77 g/mol

IUPAC Name

N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C12H19N5O2.ClH/c1-3-4-10-14-11(13-9(2)18)16-12(15-10)17-5-7-19-8-6-17;/h3-8H2,1-2H3,(H,13,14,15,16,18);1H

InChI Key

VLLNECMOSAJZSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.